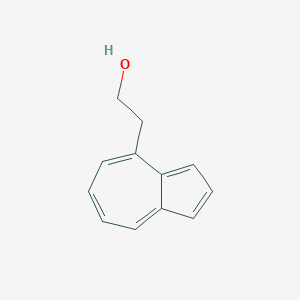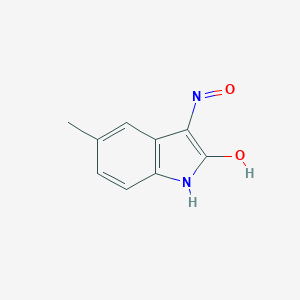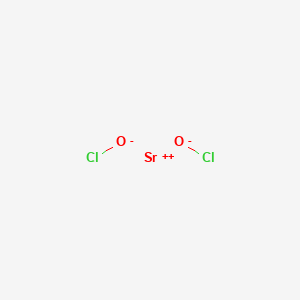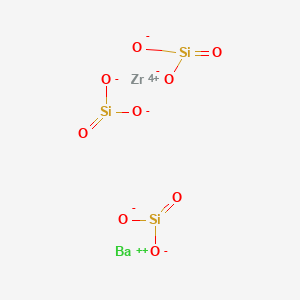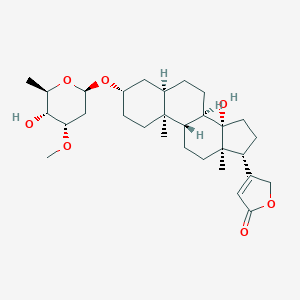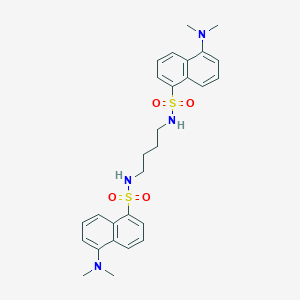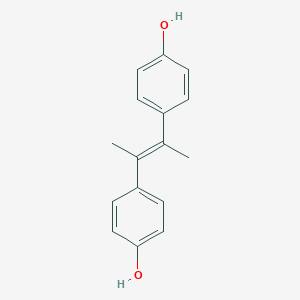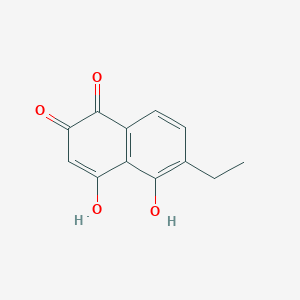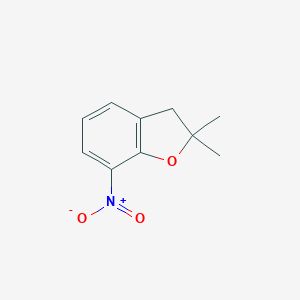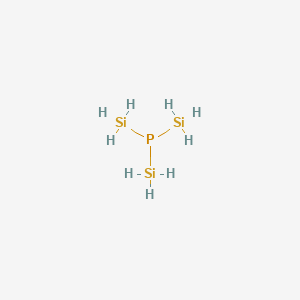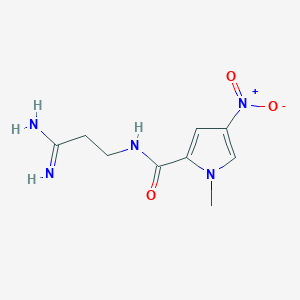
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide (AN-7) is a chemical compound that has been studied for its potential therapeutic uses. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to have anti-inflammatory and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is that it is relatively easy to synthesize, making it a useful tool for researchers studying its potential therapeutic uses. However, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the study of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide. One area of research is in the development of new cancer treatments based on N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide and related compounds. Another area of research is in the study of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide's potential use in the treatment of neurodegenerative diseases. Additionally, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide and related compounds may have potential applications in the field of materials science, as they have been shown to have interesting electronic and optical properties.
Métodos De Síntesis
The synthesis of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzene with potassium carbonate in dimethyl sulfoxide. This reaction produces 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzoic acid, which is then reacted with 1,3-diaminopropane in the presence of triethylamine to produce N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been studied for its potential therapeutic uses in a variety of scientific research applications. One such application is in the treatment of cancer. N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent.
Propiedades
Número CAS |
14559-43-4 |
|---|---|
Nombre del producto |
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
Fórmula molecular |
C9H13N5O3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C9H13N5O3/c1-13-5-6(14(16)17)4-7(13)9(15)12-3-2-8(10)11/h4-5H,2-3H2,1H3,(H3,10,11)(H,12,15) |
Clave InChI |
KIQYRLXDGHDTDK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-] |
SMILES canónico |
CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-] |
Sinónimos |
N-(3-Amino-3-iminopropyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



